
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is a chemical compound with the molecular formula C17H20O4 It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with propenyl halides under basic conditions to introduce the propenyl group.
Reduction: The resulting intermediate is then reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Saturated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with specific molecular targets. The methoxy and propenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
Uniqueness
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
834867-16-2 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
(4,5,8-trimethoxy-3-prop-2-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C17H20O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-9,18H,1,6,10H2,2-4H3 |
InChIキー |
ZEECUJSXHDVYHC-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



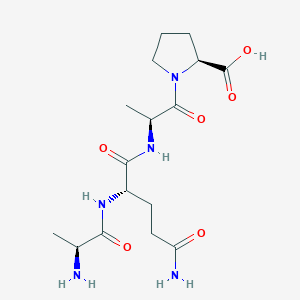
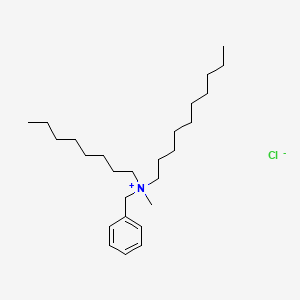

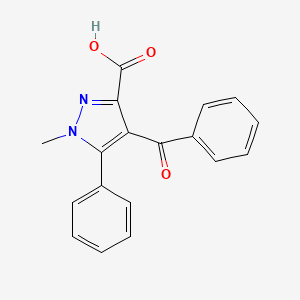

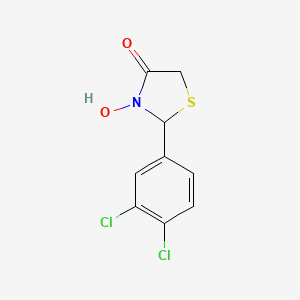
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
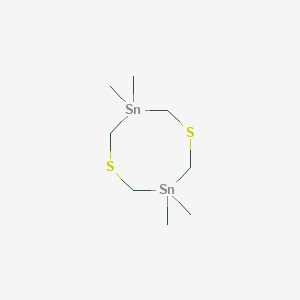
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)


